5-(5-Chloro-2-fluorophenyl)nicotinamide
Description
5-(5-Chloro-2-fluorophenyl)nicotinamide is a chemical compound with the molecular formula C12H8ClFN2O and a molecular weight of 250.66 g/mol . This compound is a derivative of nicotinamide, which is an amide form of nicotinic acid. It is characterized by the presence of a chloro and a fluoro substituent on the phenyl ring attached to the nicotinamide moiety.
Properties
CAS No. |
1346692-11-2 |
|---|---|
Molecular Formula |
C12H8ClFN2O |
Molecular Weight |
250.65 g/mol |
IUPAC Name |
5-(5-chloro-2-fluorophenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C12H8ClFN2O/c13-9-1-2-11(14)10(4-9)7-3-8(12(15)17)6-16-5-7/h1-6H,(H2,15,17) |
InChI Key |
OYGWELQVRYJPJF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=CC(=CN=C2)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Chloro-2-fluorophenyl)nicotinamide typically involves the condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines . The reaction conditions often include the use of solvents such as acetonitrile and catalysts like platinum carbon or Raney nickel under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production methods for this compound may involve high-pressure autoclaves and the use of hydrogenation reactions to achieve the desired purity and yield. The process includes steps like vacuumizing, nitrogen replacement, and hydrogen pressurization, followed by filtration and concentration .
Chemical Reactions Analysis
Types of Reactions
5-(5-Chloro-2-fluorophenyl)nicotinamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like halogens. The conditions often involve controlled temperatures and the use of solvents like acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines .
Scientific Research Applications
5-(5-Chloro-2-fluorophenyl)nicotinamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antifungal and antibacterial properties
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(5-Chloro-2-fluorophenyl)nicotinamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes like succinate dehydrogenase, affecting the respiratory enzyme complex in pathogenic fungi . This inhibition can disrupt the normal physiological functions of the target organism, leading to its antifungal effects.
Comparison with Similar Compounds
Similar Compounds
Boscalid: A fungicide with a similar structure but different substituents.
Nicotinamide Derivatives: Compounds like 2-chloro-N-(2-chlorophenyl)nicotinamide and N-(2-bromophenyl)-2-chloronicotinamide.
Uniqueness
5-(5-Chloro-2-fluorophenyl)nicotinamide is unique due to its specific chloro and fluoro substituents, which may confer distinct chemical and biological properties compared to other nicotinamide derivatives .
Biological Activity
5-(5-Chloro-2-fluorophenyl)nicotinamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the realms of anti-inflammatory and anticancer properties. This article delves into the biological activity of this compound, synthesizing findings from diverse sources to provide a comprehensive overview.
Chemical Structure and Properties
This compound belongs to the class of nicotinamide derivatives. Its structure consists of a nicotinamide moiety linked to a 5-chloro-2-fluorophenyl group, which is thought to contribute significantly to its biological activities. The presence of halogenated aromatic and heterocyclic components may enhance its pharmacological properties, influencing interactions with various biological targets.
Anti-inflammatory Properties
Research indicates that this compound exhibits promising anti-inflammatory effects. It has been shown to modulate several biological pathways involved in inflammation. For example, studies suggest that it can influence the activity of chemokine receptors, which play a crucial role in the inflammatory response.
Anticancer Potential
The compound also demonstrates potential as an anticancer agent. It has been studied for its ability to inhibit tumor growth and induce apoptosis in cancer cells. In particular, this compound has been associated with mechanisms that target specific signaling pathways involved in cancer progression .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Specific Enzymes : The compound may inhibit certain enzymes that are crucial for cancer cell proliferation.
- Modulation of Gene Expression : It can alter the expression of genes involved in inflammation and cancer pathways.
- Interaction with Receptors : The binding affinity of this compound to various receptors can influence cellular responses related to inflammation and tumor growth .
Comparative Analysis with Similar Compounds
A comparative analysis highlights how structural variations among similar compounds can affect their biological activities:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-Fluoro-Nicotinamide | Fluorine substitution on the nicotinamide | Lacks chlorine substitution |
| 5-Chloro-Nicotinic Acid | Chlorine on the pyridine ring | Acidic nature; different pharmacological profile |
| 4-Chloro-3-Fluorophenyl Nicotinamide | Different positioning of halogens | May exhibit distinct receptor interactions |
This table illustrates how variations in halogen placement and functional groups can significantly influence biological activity and therapeutic potential.
Case Studies
- Study on Anti-inflammatory Effects : A recent study demonstrated that this compound effectively reduced levels of pro-inflammatory cytokines in vitro, showcasing its potential as an anti-inflammatory agent.
- Anticancer Research : Another investigation focused on its anticancer properties revealed that the compound inhibited cell proliferation in breast cancer cell lines, suggesting a mechanism involving cell cycle arrest and apoptosis induction .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
